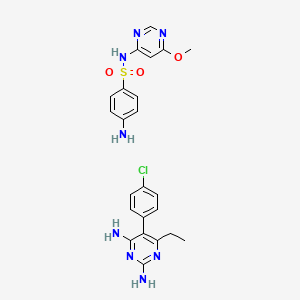
tert-Butyl 4-((3-(4-methylsulfonylphenyl)-(1,2)oxazolo(5,4-E)pyrimidin-7-yl)oxy)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-((3-(4-methylsulfonylphenyl)-(1,2)oxazolo(5,4-E)pyrimidin-7-yl)oxy)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a piperidine ring, an oxazole ring, and a pyrimidine ring, making it a molecule of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((3-(4-methylsulfonylphenyl)-(1,2)oxazolo(5,4-E)pyrimidin-7-yl)oxy)piperidine-1-carboxylate typically involves multiple steps, including the formation of the oxazole and pyrimidine rings, followed by their attachment to the piperidine ring. Common reagents used in these reactions include:
Oxazole formation: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Pyrimidine formation: This often involves the condensation of a β-dicarbonyl compound with a nitrogen-containing reagent.
Piperidine ring attachment: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, high-pressure reactors, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
tert-Butyl 4-((3-(4-methylsulfonylphenyl)-(1,2)oxazolo(5,4-E)pyrimidin-7-yl)oxy)piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxazole and pyrimidine rings can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group may yield sulfone derivatives, while reduction of the oxazole ring may yield dihydrooxazole derivatives.
科学的研究の応用
tert-Butyl 4-((3-(4-methylsulfonylphenyl)-(1,2)oxazolo(5,4-E)pyrimidin-7-yl)oxy)piperidine-1-carboxylate:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which tert-Butyl 4-((3-(4-methylsulfonylphenyl)-(1,2)oxazolo(5,4-E)pyrimidin-7-yl)oxy)piperidine-1-carboxylate exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids to influence gene expression.
類似化合物との比較
Similar compounds to tert-Butyl 4-((3-(4-methylsulfonylphenyl)-(1,2)oxazolo(5,4-E)pyrimidin-7-yl)oxy)piperidine-1-carboxylate include other heterocyclic compounds with piperidine, oxazole, and pyrimidine rings. Some examples are:
- This compound
- This compound
The uniqueness of This compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
特性
CAS番号 |
832717-22-3 |
|---|---|
分子式 |
C22H26N4O6S |
分子量 |
474.5 g/mol |
IUPAC名 |
tert-butyl 4-[[3-(4-methylsulfonylphenyl)-[1,2]oxazolo[4,5-d]pyrimidin-7-yl]oxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H26N4O6S/c1-22(2,3)31-21(27)26-11-9-15(10-12-26)30-20-19-18(23-13-24-20)17(25-32-19)14-5-7-16(8-6-14)33(4,28)29/h5-8,13,15H,9-12H2,1-4H3 |
InChIキー |
JYRWUSXRTGACLY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=NC3=C2ON=C3C4=CC=C(C=C4)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















